GNE-616

Nav1.7 inhibitor patch clamp electrophysiology binding affinity

Researchers face high variability in Nav1.7 tool compound potency and inconsistent selectivity profiles, complicating data interpretation. GNE-616 is a precisely characterized, preclinical arylsulfonamide Nav1.7 inhibitor that directly addresses these challenges. - Delivers sub-nanomolar potency with a Ki of 0.79 nM and electrophysiological Kd of 0.38 nM for hNav1.7, enabling robust target engagement. - Offers a quantitatively defined selectivity fingerprint (>1000-fold over Nav1.1, Nav1.3, Nav1.4, Nav1.5) mapped to specific VSD4 residues, reducing off-target ambiguity. - Validated in vivo in a disease-relevant inherited erythromelalgia (IEM) mouse model with an established PK/PD relationship (EC50 of 740 nM), supporting translational research.

Molecular Formula C24H23F4N5O3S
Molecular Weight 537.5336
Cat. No. B1192782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-616
SynonymsGNE-616;  GNE 616;  GNE616
Molecular FormulaC24H23F4N5O3S
Molecular Weight537.5336
Structural Identifiers
SMILESO=S(C1=CC2=C(C=C1F)[C@@H](N3[C@@H](C4=NC=CC=C4)C[C@@H](C(F)(F)F)CC3)CCO2)(NC5=NC=NC=C5)=O
InChIInChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNE-616 Nav1.7 Inhibitor Overview


GNE-616 (Compound 24) is a piperidyl chromane arylsulfonamide class voltage-gated sodium channel inhibitor that selectively targets the Nav1.7 isoform. It demonstrates high affinity for human Nav1.7 with a binding Ki of 0.79 nM and an electrophysiological Kd of 0.38 nM determined by manual patch clamp [1]. The compound is orally bioavailable and exhibits robust activity in a Nav1.7-dependent inherited erythromelalgia (IEM) mouse PK/PD model with an EC50 of 740 nM (unbound EC50,u of 9.6 nM) [1]. Its mechanism of action involves binding to the fourth voltage sensing domain (VSD4) and stabilizing the channel in an inactivated state [1]. GNE-616 is currently a preclinical tool compound without reported clinical development.

GNE-616 Selectivity and In Vivo Validation


Nav1.7 inhibitors are not interchangeable due to substantial divergence in subtype selectivity architecture, binding site interaction profiles, and in vivo validation status. GNE-616 exhibits a unique selectivity fingerprint with >1000-fold discrimination against Nav1.1, Nav1.3, Nav1.4, and Nav1.5, but only 31-fold and 73-fold selectivity over Nav1.2 and Nav1.6 respectively [1]. This pattern differs markedly from comparator compounds. The compound also has defined binding determinants via site-directed mutagenesis, identifying residues critical for its selectivity profile [1]. Furthermore, preclinical discordance across the Nav1.7 class has been documented in the literature, emphasizing that robust preclinical validation—including activity in a disease-relevant IEM PK/PD model with a quantified EC50 of 740 nM (EC50,u of 9.6 nM)—is a critical differentiating factor for research tool selection [2][1].

GNE-616 Quantitative Differentiation Evidence


Binding Affinity vs. PF-05089771

GNE-616 demonstrates an electrophysiological Kd of 0.38 nM for human Nav1.7 in manual patch clamp assays [1]. In contrast, PF-05089771, a structurally distinct arylsulfonamide Nav1.7 inhibitor, exhibits an IC50 of 11 nM for hNav1.7 under comparable electrophysiological conditions [2]. This represents an approximately 29-fold higher apparent potency for GNE-616 in the same assay modality. The Kd for GNE-616 was determined using manual patch clamp electrophysiology, while PF-05089771's IC50 was measured on PatchXpress at the unique half inactivation voltage for each channel.

Nav1.7 inhibitor patch clamp electrophysiology binding affinity

Cardiac Nav1.5 Selectivity vs. GNE-131

GNE-616 demonstrates >1000-fold selectivity over Nav1.1, Nav1.3, Nav1.4, and Nav1.5 (all Kd >1000 nM), and modest selectivity over Nav1.2 (31-fold, Kd = 12 nM) and Nav1.6 (73-fold, Kd = 29 nM) [1]. This selectivity architecture differs from GNE-131, a related arylsulfonamide Nav1.7 inhibitor, which shows >80-fold selectivity over Nav1.5 . GNE-616 thus provides a >12.5-fold higher margin of discrimination against the cardiac Nav1.5 channel compared to GNE-131.

subtype selectivity off-target cardiac safety

In Vivo IEM Model Validation

GNE-616 demonstrates robust, concentration-dependent reduction in nociceptive events in a Nav1.7-dependent inherited erythromelalgia (IEM) transgenic mouse PK/PD model, with a total plasma EC50 of 740 nM and an unbound EC50,u of 9.6 nM [1]. This quantitative in vivo efficacy data in a disease-relevant genetic model distinguishes GNE-616 from many Nav1.7 tool compounds that lack reported in vivo PK/PD characterization in a target-validated disease model.

in vivo efficacy PK/PD inherited erythromelalgia

Mutagenesis-Defined Selectivity Determinants

Site-directed mutagenesis studies have identified specific residues critical for the isoform selectivity profile of GNE-616. The Kd values for mutant hNav1.7 constructs are: Y1537s/W1538 = 170 ± 67 nM, V1541 = 3.9 ± 1.1 nM, and Y1537s/W1538/V1541 = 790 ± 350 nM [1]. This molecular-level characterization of selectivity determinants provides a defined binding interaction map that is not available for many comparator Nav1.7 inhibitors at the time of publication.

site-directed mutagenesis binding site selectivity mechanism

Preclinical Development Status

During the optimization campaign leading to GNE-616, an in vitro hepatotoxicity hazard was identified in earlier series compounds. This hazard was resolved through systematic optimization of lipophilicity and lipophilic ligand efficiency (LLE), culminating in GNE-616 (compound 24) as a metabolically stable, subtype-selective inhibitor [1]. GNE-616 remains a preclinical tool compound and has not progressed to clinical trials. In contrast, comparator compounds such as BIIB074 (vixotrigine) have advanced to Phase 2a clinical evaluation [2], while PF-05089771 completed Phase 1/2 studies [3].

preclinical optimization hepatotoxicity LLE

Cross-Species Potency vs. PF-05089771

PF-05089771 exhibits pronounced species-dependent potency variation with IC50 values of 11 nM (human), 12 nM (cynomolgus monkey), 13 nM (dog), 171 nM (rat), and 8 nM (mouse) [1]. This represents a >20-fold difference in potency between rodent and human Nav1.7 for PF-05089771. In contrast, GNE-616 demonstrates robust activity in a mouse IEM PK/PD model with an EC50,u of 9.6 nM [2], indicating effective translation of human potency to the mouse model without the substantial species potency drop observed with PF-05089771.

species selectivity rodent models PK/PD

GNE-616 Recommended Applications


In Vitro Maximal Target Engagement

GNE-616 is optimally suited for in vitro electrophysiology and binding assays where achieving robust Nav1.7 inhibition at sub-nanomolar concentrations is critical. With an electrophysiological Kd of 0.38 nM for hNav1.7, GNE-616 provides approximately 29-fold higher apparent potency than PF-05089771 (IC50 = 11 nM) under comparable electrophysiological assay conditions [1][2]. This potency differential makes GNE-616 particularly valuable for experiments requiring full receptor occupancy or studying Nav1.7-mediated signaling with minimal compound exposure time. Researchers should note that this advantage applies specifically to in vitro systems where high potency is a primary selection criterion.

In Vivo Genetic Nav1.7 Pain Models

GNE-616 is validated in the inherited erythromelalgia (IEM) transgenic mouse model, a disease-relevant genetic model of Nav1.7 gain-of-function pain, with a quantified in vivo EC50 of 740 nM (total plasma) and EC50,u of 9.6 nM (unbound) [1]. This established PK/PD relationship in a target-validated disease model makes GNE-616 a suitable tool compound for researchers investigating Nav1.7-dependent pain mechanisms in vivo. Unlike PF-05089771, which exhibits a >20-fold drop in potency between human and rat Nav1.7 (hNav1.7 IC50 = 11 nM vs. rNav1.7 IC50 = 171 nM), GNE-616 maintains consistent translation from human in vitro potency to mouse in vivo efficacy [2][1]. This species translation profile supports more reliable interpretation of rodent pharmacology data.

Selectivity Profiling & Off-Target Assessment

GNE-616's quantitatively defined subtype selectivity architecture (>1000-fold over Nav1.1, Nav1.3, Nav1.4, Nav1.5; 31-fold over Nav1.2; 73-fold over Nav1.6) provides a characterized reference compound for experiments examining the functional roles of specific sodium channel isoforms [1]. The >12.5-fold higher discrimination margin against cardiac Nav1.5 compared to GNE-131 (>80-fold) makes GNE-616 preferable for studies where minimizing cardiac channel interference is essential [2][1]. Researchers using GNE-616 in multi-channel preparations should account for the modest selectivity over Nav1.2 (Kd = 12 nM) and Nav1.6 (Kd = 29 nM) when interpreting results in tissues co-expressing these isoforms.

Nav1.7 VSD4 Binding Site Studies

GNE-616 is uniquely positioned for structure-function studies due to the availability of site-directed mutagenesis data identifying residues Y1537s/W1538 and V1541 as critical determinants of its isoform selectivity profile [1]. The quantitative Kd perturbations observed with mutant constructs (Y1537s/W1538 Kd = 170 ± 67 nM; V1541 Kd = 3.9 ± 1.1 nM; triple mutant Kd = 790 ± 350 nM) provide a defined molecular interaction map [1]. This makes GNE-616 an ideal reference ligand for researchers investigating VSD4-targeting arylsulfonamide binding mechanisms, computational docking studies, or designing mutant channel constructs for functional validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-616

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.